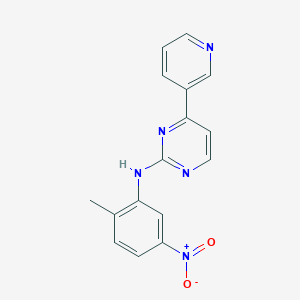

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJITWRFPRCHSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443544 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-09-8 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Imatinib (marketed as Gleevec®), a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and certain types of gastrointestinal stromal tumors (GIST). This guide provides a comprehensive overview of its chemical structure, synthesis, and its pivotal role in the production of Imatinib, including the biological pathways targeted by the final active pharmaceutical ingredient.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrimidine ring linked to a 2-methyl-5-nitrophenyl group and a pyridine ring.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 152460-09-8[1][2] |

| Molecular Formula | C₁₆H₁₃N₅O₂[1][2] |

| Molecular Weight | 307.31 g/mol [1][2] |

| Appearance | Yellow Solid[3] |

| Melting Point | 188-193 °C |

| Boiling Point | 546.6±60.0 °C (Predicted) |

| Density | 1.344±0.06 g/cm³ (Predicted)[3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and DMF. |

| Purity | ≥98%[2] |

Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Imatinib. A common synthetic route involves the condensation of a guanidine derivative with an enaminone.

Experimental Protocol: Synthesis

A widely employed method for the synthesis of this compound involves the reaction of 1-(2-methyl-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[4]

Step 1: Preparation of 1-(2-methyl-5-nitrophenyl)guanidine nitrate 2-methyl-5-nitroaniline is reacted with cyanamide in the presence of nitric acid and ethanol. The mixture is heated under reflux, and upon cooling and crystallization, the guanidine nitrate salt is obtained as a solid.

Step 2: Synthesis of this compound 1-(2-methyl-5-nitrophenyl)guanidine nitrate (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) are placed in a reaction flask with n-butanol (560 ml).[4] The reaction mixture is heated to 120°C for 9 hours.[4] After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[4] The resulting precipitated solid is isolated by filtration and dried to yield this compound.[4] A yield of 81.9% with an HPLC purity of 99.9% has been reported for this step.[4]

Synthesis Workflow

Caption: Synthesis of the key intermediate.

Role in the Synthesis of Imatinib

This compound serves as the penultimate precursor to Imatinib. The subsequent steps involve the reduction of the nitro group to an amine, followed by an amidation reaction.

Experimental Protocol: Conversion to Imatinib

Step 1: Reduction of the Nitro Group The nitro group of this compound is reduced to an amine to form N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[5] This reduction can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using reagents like stannous chloride under acidic conditions.[5][6]

Step 2: Amidation to form Imatinib The resulting N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in an amidation reaction to yield Imatinib.[7][8] This coupling reaction is a crucial step in forming the final drug molecule.[7]

Imatinib Synthesis Workflow

Caption: Overall Synthesis of Imatinib.

Biological Context: The Mechanism of Action of Imatinib

While this compound itself is not biologically active in the same manner as Imatinib, its significance is intrinsically linked to the therapeutic action of the final drug. Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[9][10]

The Bcr-Abl protein is the product of a chromosomal translocation known as the Philadelphia chromosome, a hallmark of Chronic Myeloid Leukemia (CML).[11] This fusion protein has constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of white blood cells.[11]

Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its enzymatic activity.[12][13] This blockage prevents the phosphorylation of downstream substrates, which in turn inhibits the signaling pathways that drive cell proliferation and survival. The primary signaling pathways affected by Imatinib's inhibition of Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

Bcr-Abl Signaling Pathway and Imatinib Inhibition

Caption: Bcr-Abl Signaling and Imatinib Inhibition.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical sciences, not for its direct biological activity, but as an indispensable building block in the synthesis of Imatinib. A thorough understanding of its chemical properties and synthetic methodologies is crucial for the efficient and large-scale production of this life-saving medication. The study of such intermediates highlights the intricate processes involved in modern drug development, from chemical synthesis to the targeted inhibition of specific molecular pathways in cancer.

References

- 1. This compound | CAS 152460-09-8 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. droracle.ai [droracle.ai]

- 10. benchchem.com [benchchem.com]

- 11. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS number 152460-09-8, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It is a crucial intermediate in the synthesis of Imatinib (Gleevec), a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 152460-09-8 | [1][3][4] |

| Molecular Formula | C₁₆H₁₃N₅O₂ | [1][4] |

| Molecular Weight | 307.31 g/mol | [1][4] |

| Appearance | Yellow to light orange powder/solid | [5] |

| Melting Point | 188-193 °C | [1] |

| Boiling Point (Predicted) | 546.6 ± 60.0 °C | [1] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.68 ± 0.12 | [1] |

| Solubility | Soluble in Chloroform | [5] |

| Storage | Store in a dry, dark, and ventilated place. Recommended storage at 2-8°C. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. Several synthetic routes have been reported, with a common strategy involving the condensation of a guanidine derivative with a propenone. Below is a detailed experimental protocol for a common synthetic pathway.

Experimental Protocol: Synthesis of this compound

This protocol involves a two-step process starting from 1-(2-methyl-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine

-

To a reaction flask, add 2-amino-4-nitrotoluene, a 50% aqueous solution of cyanamide, and water.

-

Heat the mixture to 60-65°C.

-

Slowly add concentrated hydrochloric acid dropwise and continue the reaction for 4 hours.

-

After the reaction is complete, cool the mixture to 20-25°C.

-

Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution to precipitate a yellow solid.

-

Allow the mixture to age for 30 minutes.

-

Filter the solid, wash the filter cake with water, and dry it in an oven at 50°C to obtain 1-(2-methyl-5-nitrophenyl)guanidine.

Step 2: Synthesis of this compound

-

In a reaction flask, combine 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol), and n-butanol (560 ml).[1]

-

Heat the reaction mixture to 120°C and maintain this temperature for 9 hours.[1]

-

Cool the reaction mass to room temperature.

-

Add water (450 ml) and stir the mixture at room temperature for 3-4 hours.[1]

-

The precipitated solid is isolated by filtration.

-

The solid is then dried to yield this compound.[1]

-

The crude product can be further purified by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:80 v/v) as the eluent.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Role and Significance

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Imatinib.[2] As an intermediate, it is a building block that is chemically transformed in subsequent reaction steps to yield the final active pharmaceutical ingredient (API).

Currently, there is a lack of published data on the specific, direct biological activity or interaction with signaling pathways of this compound itself. While the broader class of 2-aminopyrimidine derivatives has been reported to possess various biological activities, including bactericidal, insecticidal, herbicidal, antiviral, and anticancer properties, these are general attributions to the chemical scaffold and not specific experimental findings for this particular intermediate.[1] Its main function in the context of drug development is to serve as a precursor to Imatinib.

Role in Imatinib Synthesis

The following diagram illustrates the position of this compound within the overall synthesis of Imatinib.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a range of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. Purity levels of >98% are commonly reported.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight and confirm the identity of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Safety and Handling

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized compound whose primary importance lies in its role as a key synthetic intermediate for the anticancer drug Imatinib. This guide has provided a detailed overview of its physicochemical properties, a comprehensive experimental protocol for its synthesis, and its place within the broader manufacturing of Imatinib. While direct biological activity data for this intermediate is not extensively documented, its contribution to the synthesis of a life-saving medication underscores its significance in pharmaceutical sciences. Researchers and drug development professionals should handle this compound with the appropriate safety precautions as outlined.

References

- 1. 152460-09-8|this compound|BLD Pharm [bldpharm.com]

- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 152460-09-8 [matrix-fine-chemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a crucial intermediate in the manufacture of the tyrosine kinase inhibitor, Imatinib. This document details the prevalent synthetic methodologies, including the widely utilized condensation reaction and alternative approaches such as the Buchwald-Hartwig amination. It offers structured quantitative data, detailed experimental protocols, and visual representations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS number 152460-09-8, is a key heterocyclic compound widely recognized for its role as a precursor in the synthesis of several significant anti-cancer drugs, most notably Imatinib.[1] Imatinib is a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors.[1] The biological significance of this pyrimidine derivative extends to its potential applications as an antibacterial agent.[1] This guide will focus on the chemical synthesis of this important intermediate, providing detailed procedural information and relevant data.

Chemical Properties:

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common and industrially applied method is the condensation of a substituted guanidine with a vinylogous N,N-dimethylformamide derivative (enaminone). An alternative approach involves a palladium-catalyzed Buchwald-Hartwig amination.

Condensation of Guanidine with Enaminone

This is the most frequently cited method for the synthesis of the title compound. It involves two main steps: the preparation of the key intermediates, 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)propen-1-one, followed by their condensation.

Overall Reaction Scheme:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine nitrate

-

Method A: To a flask containing 2-amino-4-nitrotoluene (200.0g, 1.31mol), a 50% cyanamide aqueous solution (255.0ml, 3.28mol) and water (200ml) are added. The mixture is heated to 60-65°C. Concentrated hydrochloric acid (223ml) is then added dropwise, and the reaction is continued for 4 hours. The reaction mixture is cooled to 20-25°C, and a 20% aqueous sodium hydroxide solution is added dropwise to adjust the pH to 8-8.5, resulting in the precipitation of a yellow solid. After aging for half an hour, the solid is filtered, washed with 100ml of water, and dried in an oven at 50°C to yield the product.[6]

-

Method B: An alternative reported in early patents for Imatinib synthesis involves the reaction of 4-methyl-3-nitroaniline with 3-acetylpyridine to form 3-nitrophenyl guanidinium nitrate.[7]

Step 2: Synthesis of 3-dimethylamino-1-(pyridin-3-yl)propen-1-one

-

In an inert solvent, 3-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The molar ratio of DMF-DMA to 3-acetylpyridine should be less than or equal to 1.1:1.[6]

Step 3: Synthesis of this compound

-

1-(2-methyl-5-nitrophenyl)guanidine (63g, 0.324 mol), 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol), and n-butanol (560ml) are placed in a reaction flask. The reaction mixture is heated to 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The precipitated solid is isolated by filtration and dried.[1]

| Step | Product | Yield | Purity | Reference |

| 1 | 1-(2-methyl-5-nitrophenyl)guanidine | 97.2% | 99.3% (HPLC) | [6] |

| 3 | This compound | 81.9% | 99.9% (HPLC) | [1] |

| 3 (alternative) | This compound | 40% | Not specified | [1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative route for the formation of the C-N bond between the pyrimidine and aniline moieties. This palladium-catalyzed cross-coupling reaction is a powerful tool in modern organic synthesis.

Reaction Scheme:

Caption: Buchwald-Hartwig amination route to the target compound.

-

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be synthesized from the corresponding amines by applying optimized Buchwald-Hartwig amination conditions. This typically involves using a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II) or Pd₂(dba)₃, a ligand like Xantphos, and a base such as sodium tert-butoxide in a solvent like refluxing toluene under a nitrogen atmosphere.[8][9] The reaction yields for similar compounds range from 27% to 82%.[8]

Copper-Catalyzed N-Arylation

A more cost-effective alternative to palladium catalysis is the use of copper salts for the N-arylation of heteroarylamines.

| Method | Catalyst | Yield | Reference |

| Copper-catalyzed N-arylation | Copper salts | 82% | [10] |

Biological Context: Role as an Imatinib Intermediate

The synthesized compound is a precursor to Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream substrates. This ultimately leads to the induction of apoptosis in Bcr-Abl-positive cells.

Caption: The role of the synthesized compound as a precursor to Imatinib, an inhibitor of the Bcr-Abl signaling pathway.

Conclusion

The synthesis of this compound is a well-established and critical process in the production of Imatinib. The condensation reaction between 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(pyridin-3-yl)propen-1-one remains the most prevalent and high-yielding method. Alternative strategies, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, provide viable, albeit sometimes lower-yielding, routes. This guide has provided detailed experimental protocols and quantitative data to aid researchers and professionals in the efficient and effective synthesis of this key pharmaceutical intermediate. A thorough understanding of these synthetic pathways is essential for the continued development and production of life-saving tyrosine kinase inhibitors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 152460-09-8 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 7. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, widely known as Imatinib (marketed as Gleevec® or Glivec®), is a cornerstone of targeted cancer therapy.[1][2] This small molecule inhibitor has revolutionized the treatment of specific malignancies by targeting the molecular drivers of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of Imatinib's mechanism of action, detailing its primary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Imatinib's development was a landmark achievement in rational drug design, specifically engineered to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[3][4][5] Its remarkable success in CML has paved the way for its application in other cancers driven by susceptible kinases, such as gastrointestinal stromal tumors (GIST).[6]

Core Mechanism of Action: Tyrosine Kinase Inhibition

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases.[1][6] Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival. In certain cancers, these kinases become constitutively active due to genetic mutations, leading to uncontrolled cell proliferation.

Imatinib exerts its therapeutic effect by binding to the ATP-binding site of its target kinases.[7] By occupying this site, Imatinib prevents the kinase from binding to ATP, thereby blocking phosphorylation of its substrates and inhibiting downstream signaling.[3][7] A key feature of Imatinib's efficacy is its ability to bind to and stabilize the inactive conformation of the kinase domain, locking it in a state that is unable to perform its catalytic function.[1]

Primary Molecular Targets

Imatinib's efficacy is attributed to its high affinity for a specific subset of tyrosine kinases:

-

BCR-ABL: This fusion protein, resulting from the Philadelphia chromosome translocation, is the primary driver of CML.[3] Imatinib was specifically designed to inhibit the constitutive kinase activity of BCR-ABL, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][8]

-

c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of various cell types. Activating mutations in the c-KIT gene are the primary oncogenic driver in the majority of GISTs.[6][7] Imatinib effectively blocks the constitutive signaling from these mutated c-KIT receptors.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR-α and PDGFR-β.[1][6] Dysregulation of PDGFR signaling is implicated in the pathogenesis of some solid tumors and hematological malignancies.

The selectivity of Imatinib for these kinases, while also inhibiting a few other related kinases like ABL2 (ARG) and DDR1, is crucial to its therapeutic window, minimizing off-target effects.[1] Normal cells can typically withstand the inhibition of these kinases due to redundant signaling pathways, whereas cancer cells are often highly dependent on the single, constitutively active oncogenic kinase for their survival—a concept known as "oncogene addiction."[1]

Quantitative Data: Inhibitory Activity

The potency of Imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

| Target Kinase | Cell Line/Assay System | IC50 (nM) | Reference |

| v-Abl | Murine pre-B cells | 25 | (Druker et al., 1996) |

| Tel-Abl | Ba/F3 cells | 25-50 | (Okuda et al., 1996) |

| c-Kit (autophosphorylation) | MO7e cells | 100 | (Heinrich et al., 2000) |

| PDGFR (autophosphorylation) | Intact cells | 100 | (Buchdunger et al., 1996) |

| Arg (Abl2) | Kinase assay | 140 | (Okada et al., 2008) |

| DDR1 | Kinase assay | 38 | (Day et al., 2008) |

Note: The specific IC50 values can vary depending on the experimental conditions and assay system used.

Signaling Pathways Modulated by Imatinib

By inhibiting its primary targets, Imatinib disrupts several downstream signaling cascades that are critical for cancer cell proliferation and survival.

1. BCR-ABL Signaling in CML:

The constitutive activity of the BCR-ABL kinase in CML cells activates a network of downstream pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.

-

STAT Pathway: Contributes to cell proliferation and survival.

Imatinib's inhibition of BCR-ABL effectively shuts down these pro-growth and anti-apoptotic signals.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imatinib as a paradigm of targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. ClinPGx [clinpgx.org]

Unveiling the Profile of a Key Synthetic Intermediate: A Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound primarily recognized for its crucial role as a key intermediate in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While literature suggests a broad spectrum of potential biological activities, including anticancer and antimicrobial effects, specific quantitative data on the intrinsic biological activity of this intermediate is not extensively documented. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its pivotal role in the synthesis of Imatinib, and the biological context provided by its potent downstream product. This document also presents a representative experimental protocol for a kinase inhibition assay, a methodology relevant for evaluating compounds of this class, and visualizes key synthetic and signaling pathways to aid in research and development.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C16H13N5O2 and a molecular weight of 307.31 g/mol .[1][2] It is characterized as being slightly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

| Property | Value | Reference |

| Molecular Formula | C16H13N5O2 | [1][2] |

| Molecular Weight | 307.31 g/mol | [1][2] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 188-193°C | [1] |

| Boiling Point | 546.6±60.0°C (Predicted) | [1] |

| Density | 1.344±0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.68±0.12 (Predicted) | [1] |

| Solubility | Slightly soluble in water, soluble in DMSO and DMF |

Role in the Synthesis of Imatinib

The primary significance of this compound in the field of medicinal chemistry lies in its role as a direct precursor to the anticancer drug Imatinib.[1] Imatinib is a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The synthesis involves the reduction of the nitro group on the phenyl ring of this compound to an amine, followed by coupling with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Caption: Synthesis of Imatinib from the intermediate.

Biological Activity Profile

Reported Biological Activities (Unquantified)

Several sources suggest that this compound and related compounds may possess a range of biological activities, including:

-

Bactericidal

-

Insecticidal

-

Herbicidal

-

Antiviral

-

Anticancer[1]

Biological Context: Imatinib and Tyrosine Kinase Inhibition

The biological relevance of this compound is best understood through the action of its derivative, Imatinib. Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation, which is a hallmark of CML. By binding to the ATP-binding site of the Bcr-Abl kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting the proliferation of Bcr-Abl-positive cells.

Caption: Imatinib's inhibition of Bcr-Abl signaling.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

Given the structural class of this compound and its relationship to a known kinase inhibitor, a common method to assess its potential biological activity would be an in vitro kinase inhibition assay. The following is a generalized protocol that can be adapted to test the compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., Abl kinase).

Materials:

-

This compound

-

Recombinant human Abl kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or similar)

-

384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase buffer, the specific kinase, and the peptide substrate.

-

Add the kinase reaction mixture to each well of the assay plate.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) by adding the detection reagent according to the manufacturer's instructions.

-

Incubate the plate as required for the detection reagent to generate a signal (e.g., luminescence).

-

-

Data Acquisition: Measure the signal (e.g., luminescence) in each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a building block in the synthesis of the highly successful anticancer drug, Imatinib. While direct, quantitative evidence of its own biological activity is sparse, its chemical structure, belonging to the 2-aminopyrimidine class, suggests a potential for interaction with biological targets such as protein kinases. For researchers and drug development professionals, the value of this compound lies not only in its synthetic utility but also as a potential starting point for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Further investigation into the direct biological effects of this intermediate could potentially unveil new pharmacological properties.

References

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib) as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, widely known as Imatinib. Imatinib is a pioneering, selective tyrosine kinase inhibitor that has transformed the treatment landscape for specific cancers, most notably Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST). This document details its mechanism of action, inhibitory activity, effects on key signaling pathways, and standard experimental protocols for its evaluation.

Core Mechanism of Action

Imatinib functions as a potent and selective competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[1][2] Its primary therapeutic effect comes from its ability to target the Abercrombie (ABL) kinase, particularly the constitutively active BCR-ABL fusion protein which is a hallmark of CML.[1]

The inhibitor binds to the kinase domain of ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR), stabilizing the enzyme in its inactive, non-functional conformation.[3][4][5] This "induced fit" prevents the P-loop from adopting the correct position for ATP binding and catalysis, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive cell proliferation and survival.[4][6]

Interestingly, recent studies have revealed a more complex interaction, where imatinib can also bind to a secondary, allosteric site within the myristoyl pocket of Abl kinase.[5][7] Under certain conditions, particularly with resistance mutations in the primary binding site, this allosteric interaction can paradoxically promote an active conformation of the kinase.[5][7]

Quantitative Data Presentation: Inhibitory Activity

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target kinase and the assay format (cell-free versus cell-based).

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

| Kinase Target | IC50 Value | Notes |

| v-Abl | 600 nM | [1][8][9] |

| c-Abl | ~25-400 nM | IC50 values can vary between studies.[9][10][11] |

| c-Kit | 100 nM | [1][8][9] |

| PDGFR (general) | 100 nM | [1][8][9] |

| PDGFRα | 71 nM | [1][9] |

| PDGFRβ | 607 nM | [1][9] |

Table 2: Imatinib IC50 Values in Cell-Based Assays

| Cell Line | Target Pathway | Assay Type | IC50 Value (µM) |

| K562 (CML) | BCR-ABL | Cytotoxicity (MTT) | 0.08 |

| A549 (Lung Cancer) | - | Growth Inhibition | 2-3 |

| NCI-H727 (Carcinoid) | - | Growth Inhibition | 32.4 |

| BON-1 (Carcinoid) | - | Growth Inhibition | 32.8 |

Signaling Pathway Inhibition

Imatinib's primary therapeutic success in CML is due to its targeted inhibition of the BCR-ABL signaling pathway. The BCR-ABL oncoprotein activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT signaling, which collectively promote uncontrolled cell proliferation and inhibit apoptosis.[6] By blocking the initial tyrosine kinase activity of BCR-ABL, Imatinib effectively shuts down these aberrant signals, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Experimental Protocols

Evaluating the efficacy and mechanism of a kinase inhibitor like Imatinib involves a series of biochemical and cell-based assays.

This assay measures the direct interaction of the inhibitor with its target kinase, determining its potency in a cell-free system. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Imatinib in DMSO and then in a suitable kinase reaction buffer. Prepare solutions of the target kinase (e.g., recombinant ABL), a fluorescently labeled tracer that binds to the ATP pocket, and a FRET donor-labeled antibody that binds to the kinase.[10]

-

Reaction Setup: In a microplate, add the kinase, the FRET-labeled antibody, and the various dilutions of Imatinib.

-

Tracer Addition: Add the fluorescent tracer to all wells. The tracer will compete with Imatinib for binding to the kinase's ATP site.[10]

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate using a fluorescence plate reader capable of detecting the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by Imatinib.[10]

-

Data Analysis: Plot the FRET signal against the logarithm of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

This colorimetric assay assesses the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]

Protocol:

-

Cell Seeding: Seed a BCR-ABL positive cell line (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate to allow for stabilization.[9]

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in the cell culture medium. Replace the existing medium with the Imatinib-containing medium and incubate for a set period (e.g., 48 or 72 hours).[1][9]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at approximately 540-570 nm.[8]

-

Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells to determine the IC50 value.[8]

This technique is used to measure the inhibition of kinase activity within the cell by detecting the phosphorylation status of a known downstream substrate.

Protocol:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of Imatinib for a specified time. Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Analysis: Quantify the band intensities. The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH) for normalization. The ratio of phosphorylated protein to total protein indicates the level of kinase inhibition.[9]

Mechanisms of Resistance

Despite its remarkable success, resistance to Imatinib can develop, posing a significant clinical challenge. The most common mechanism is the acquisition of point mutations within the ABL kinase domain.[3][12][13] These mutations can interfere with Imatinib binding either by directly altering a contact residue or by stabilizing the active conformation of the kinase, to which Imatinib cannot bind effectively.[4][13] The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to Imatinib and some second-generation inhibitors.[13] Other resistance mechanisms include amplification of the BCR-ABL gene and activation of alternative, BCR-ABL-independent signaling pathways.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms and implications of imatinib resistance mutations in BCR-ABL [pubmed.ncbi.nlm.nih.gov]

- 4. jnccn.org [jnccn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key chemical intermediate in the synthesis of the landmark anti-cancer drug, Imatinib. While this compound is primarily recognized for its role in the manufacturing of this important therapeutic agent, this guide will detail its chemical identity, synthesis, and physical properties. It is important to note that while its synthetic utility is well-documented, extensive public data on the specific biological activity of this intermediate is limited. Its significance is intrinsically linked to the pharmacological activity of its final product, Imatinib.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature and is also known by several synonyms.

IUPAC Name: this compound[1][2][3]

Synonyms:

-

(2-Methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]amine[4]

-

2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine[2]

-

N-(2-METHYL-5-NITROPHENYL)-4-(3-PYRIDYL)-2-PYRIMIDINE-AMINE

-

Nitro imatinib[5]

-

Imatinib Impurity 16[5]

-

Imatinib-int D[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 152460-09-8 | [1][2][5] |

| Molecular Formula | C16H13N5O2 | [1][2][4] |

| Molecular Weight | 307.31 g/mol | [1][2][4] |

| Appearance | Yellow Solid | [4] |

| Purity | ≥98% | [6] |

Role in the Synthesis of Imatinib

This compound is a critical intermediate in several patented synthetic routes to Imatinib.[7] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib involves the construction of the core 2-phenylaminopyrimidine structure, for which the title compound is a direct precursor.

The general synthetic strategy involves the subsequent reduction of the nitro group of this compound to an amino group, followed by an amidation reaction to complete the Imatinib molecule.

Experimental Protocol: Synthesis of Imatinib via this compound

The following is a representative experimental protocol for the synthesis of Imatinib, highlighting the formation of the key intermediate, this compound.

Step 1: Synthesis of this compound

This step involves the condensation of 1-(2-methyl-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

-

Reactants: 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol).

-

Solvent: n-butanol (560 ml).

-

Procedure:

-

The reactants are combined in a reaction flask with n-butanol.

-

The reaction mixture is heated to 120°C for 9 hours.

-

After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.

-

The resulting precipitated solid is isolated by filtration and dried.

-

-

Yield: Approximately 81.9% with a purity of 99.9% (by HPLC).[8]

Step 2: Reduction of the Nitro Group

The nitro group of this compound is reduced to an amine to yield N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Step 3: Amidation to form Imatinib

The resulting amine from Step 2 is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the final product, Imatinib.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Imatinib, highlighting the role of this compound.

Biological Activity

While one source suggests that this compound may possess broad biological activities including bactericidal, insecticidal, and anticancer properties, there is a lack of specific, quantitative data in peer-reviewed literature to substantiate these claims for this particular intermediate.[8] Its primary role and significance in the scientific literature are as a precursor to Imatinib. The extensive biological and clinical data available for Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, is the driving force behind the interest in its synthetic intermediates.

Conclusion

This compound is a well-characterized chemical compound with a crucial and well-defined role as a key intermediate in the synthesis of the life-saving cancer therapeutic, Imatinib. While its own biological activity is not extensively documented, its importance in the field of medicinal chemistry and drug development is undeniable. This guide provides the essential information for researchers and scientists working on the synthesis of Imatinib and related compounds.

References

- 1. This compound | CAS 152460-09-8 [matrix-fine-chemicals.com]

- 2. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 152460-09-8 | Fisher Scientific [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 152460-09-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

Spectroscopic and Synthetic Profile of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the chemical compound N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a key intermediate in the synthesis of several pharmacologically significant molecules, including the tyrosine kinase inhibitor Imatinib.[1] This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis. The information is presented in a structured format to facilitate its use in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent aromatic and heterocyclic moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | Pyridine C2-H |

| ~8.70 | d | 1H | Pyridine C6-H |

| ~8.50 | d | 1H | Pyrimidine C6-H |

| ~8.40 | d | 1H | Pyridine C4-H |

| ~8.20 | d | 1H | Nitrophenyl C6-H |

| ~7.80 | dd | 1H | Nitrophenyl C4-H |

| ~7.50 | m | 1H | Pyridine C5-H |

| ~7.40 | d | 1H | Nitrophenyl C3-H |

| ~7.20 | d | 1H | Pyrimidine C5-H |

| ~2.40 | s | 3H | Methyl (-CH₃) |

| ~9.80 | s (broad) | 1H | Amine (-NH-) |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~162.5 | Pyrimidine C2 |

| ~161.0 | Pyrimidine C4 |

| ~158.0 | Pyrimidine C6 |

| ~152.0 | Pyridine C6 |

| ~148.0 | Pyridine C2 |

| ~145.0 | Nitrophenyl C5 |

| ~140.0 | Nitrophenyl C2 |

| ~136.0 | Pyridine C4 |

| ~133.0 | Pyridine C3 |

| ~125.0 | Nitrophenyl C1 |

| ~124.0 | Pyridine C5 |

| ~122.0 | Nitrophenyl C4 |

| ~118.0 | Nitrophenyl C6 |

| ~115.0 | Nitrophenyl C3 |

| ~108.0 | Pyrimidine C5 |

| ~18.0 | Methyl (-CH₃) |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data for this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 307.11 | [M]⁺, Molecular ion |

| 308.11 | [M+H]⁺, Protonated molecular ion |

Note: Expected values for high-resolution mass spectrometry would be approximately 307.1069 for the molecular ion.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of (2-methyl-5-nitrophenyl)guanidine with a suitable propenone derivative.[1]

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine This intermediate is typically prepared from 2-methyl-5-nitroaniline.

Step 2: Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one This intermediate is synthesized from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal.[1]

Step 3: Condensation Reaction 1-(2-methyl-5-nitrophenyl)guanidine (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) are refluxed in n-butanol (560 ml) at 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The resulting precipitate is collected by filtration and dried to yield this compound.[1]

References

The Crucial Role of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Imatinib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the pivotal intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and its subsequent conversion to the groundbreaking anti-cancer drug, Imatinib. We will delve into detailed experimental protocols, present quantitative data for each synthetic step, and provide visualizations of the synthetic pathway and the mechanism of action of Imatinib.

Introduction: The Significance of a Key Intermediate

Imatinib, marketed as Gleevec, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting specific tyrosine kinases. The synthesis of this complex molecule relies on a strategic pathway, with this compound serving as a critical building block. The efficient and high-purity synthesis of this intermediate is paramount to the overall success of the Imatinib production process. This guide will illuminate the chemical journey from precursor molecules to the final active pharmaceutical ingredient, with a focus on the chemistry and methodology that underpins this life-saving therapeutic.

The Synthetic Pathway to Imatinib

The synthesis of Imatinib from its precursors via the this compound intermediate can be broadly divided into three key stages:

-

Formation of the Pyrimidine Core: Synthesis of this compound.

-

Reduction of the Nitro Group: Conversion of the nitro-intermediate to its amino derivative, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

-

Amide Coupling: The final condensation reaction to yield the Imatinib base.

The following diagram illustrates the overall synthetic workflow:

Quantitative Data on the Synthesis of Imatinib

The efficiency of each synthetic step is critical for the industrial production of Imatinib. The following table summarizes the reported yields and purity levels for the key transformations.

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| 1. Pyrimidine Core Synthesis | 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one and 2-Methyl-5-nitrophenylguanidine nitrate | This compound | 81.9 | 99.9 (HPLC) | [1] |

| 2. Nitro Group Reduction | This compound | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | ~90 | >95 | [2] |

| 3. Amide Coupling | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride | Imatinib | 78.6 | >97 | |

| Overall Process | 2-Amino-4-nitrotoluene (starting material for the guanidine derivative) to Imatinib | Imatinib | 50 | 99.99 |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each key stage of the Imatinib synthesis.

Protocol 1: Synthesis of this compound

This procedure details the formation of the crucial pyrimidine core of the Imatinib molecule.

Materials:

-

3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one

-

2-Methyl-5-nitrophenylguanidine nitrate

-

n-Butanol

-

Water

Procedure:

-

To a reaction flask, add 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one (1 equivalent) and 2-methyl-5-nitrophenylguanidine nitrate (1 equivalent) in n-butanol.

-

Heat the reaction mixture to 120°C and maintain for 9 hours.

-

Cool the reaction mass to room temperature.

-

Add water to the flask and stir at room temperature for 3-4 hours.

-

The precipitated solid is isolated by filtration and dried to yield this compound.[1]

Protocol 2: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a critical step for the subsequent amide coupling. Several methods can be employed; a common laboratory-scale method using stannous chloride is detailed below.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂)

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve this compound in ethanol.

-

Add stannous chloride dihydrate (in excess, typically 5-10 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate tin salts and neutralize the acid.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the desired product, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol 3: Synthesis of Imatinib (Amide Coupling)

This final step involves the coupling of the amino-intermediate with the benzoyl chloride derivative to form the Imatinib base.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride

-

Pyridine (as solvent and base)

-

Ethyl acetate

Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in pyridine.

-

Add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

-

The crude Imatinib can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Imatinib base.

Mechanism of Action: Imatinib's Inhibition of BCR-ABL Signaling

Imatinib's therapeutic effect stems from its ability to selectively inhibit the BCR-ABL tyrosine kinase, an aberrant enzyme produced by the Philadelphia chromosome translocation in CML cells. This constitutively active kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.

The following diagram illustrates the key signaling pathways downstream of BCR-ABL and the point of inhibition by Imatinib.

Conclusion

The synthesis of Imatinib is a testament to the power of targeted drug design and efficient synthetic chemistry. The intermediate, this compound, is a cornerstone of this process. A thorough understanding of its synthesis, purification, and subsequent transformations is essential for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a comprehensive overview of this critical aspect of Imatinib production, highlighting the chemical ingenuity that has made this life-saving medication a reality.

References

An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This compound is a critical intermediate in the synthesis of Imatinib, a foundational drug in targeted cancer therapy.

Physicochemical Properties

This compound is a yellow solid organic compound.[1][2][3] Its core structure consists of a pyrimidine ring linked to a 2-methyl-5-nitrophenylamine group and a pyridine ring. The physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 152460-09-8 | [1][4][5] |

| Molecular Formula | C₁₆H₁₃N₅O₂ | [1][3][4] |

| Molecular Weight | 307.31 g/mol | [1][2][3] |

| Melting Point | 188-193°C[1], 272°C (dec.) | [6][7] |

| Boiling Point | 546.6±60.0°C (Predicted)[1], 60°C/18mmHg (lit.) | [6][7] |

| Density | 1.344±0.06 g/cm³ (Predicted) | [1][3] |

| Acidity Coefficient (pKa) | 2.68±0.12 (Predicted) | [1] |

| Appearance | Yellow Powder/Solid | [1][2][3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and DMF. |

Synthesis and Role in Imatinib Production

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib.[1] The general synthetic route involves the condensation of 1-(2-methyl-5-nitrophenyl)guanidine with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol.[1] This reaction is heated, and upon cooling and the addition of water, the desired product precipitates and can be isolated through filtration.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Biological Significance and Imatinib's Mechanism of Action

While this compound itself is not the biologically active agent, its role as a precursor to Imatinib is of immense significance in medicinal chemistry.[1] Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[8][9]

Imatinib functions by targeting and inhibiting the Bcr-Abl tyrosine kinase, an abnormal fusion protein characteristic of Philadelphia chromosome-positive CML.[8][9] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[9] By binding to the ATP binding site of these kinases, Imatinib stabilizes their inactive conformation, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[8]

The signaling pathway inhibited by Imatinib is depicted below.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies would be employed for their characterization.

a) Melting Point Determination: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

b) Boiling Point Determination: Due to the high predicted boiling point and potential for decomposition, the boiling point at reduced pressure (60°C/18mmHg) is likely determined via vacuum distillation.

c) Density Measurement: The density can be predicted using computational methods based on the molecular structure. Experimental determination for a solid would typically involve techniques like gas pycnometry.

d) pKa Determination: The acid dissociation constant is often predicted using software that analyzes the molecule's structure. Experimental determination can be carried out using potentiometric titration or UV-Vis spectrophotometry, where spectral shifts are monitored as a function of pH.

e) Solubility Assessment: A known amount of the compound is added to a specific volume of a solvent (e.g., water, DMSO, DMF) at a given temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by HPLC or UV-Vis spectrophotometry.

The following diagram outlines a general workflow for physicochemical characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS 152460-09-8 [matrix-fine-chemicals.com]

- 5. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: An In-depth Technical Guide

An authoritative guide for researchers, scientists, and drug development professionals on the therapeutic applications and molecular interactions of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, commercially known as Nilotinib (formerly AMN107).

This compound, hereafter referred to as Nilotinib, is a potent and selective second-generation tyrosine kinase inhibitor (TKI). It was rationally designed based on the structure of imatinib to have a higher binding affinity and specificity for the ATP-binding site of the BCR-ABL kinase. This enhanced potency allows it to be effective against a majority of imatinib-resistant BCR-ABL mutations, a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).

Primary Therapeutic Target: BCR-ABL Kinase

The primary therapeutic target of Nilotinib is the constitutively active BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1] Nilotinib binds to and stabilizes the inactive conformation of the ABL kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive the proliferation and survival of leukemic cells.[2]

Table 1: Inhibitory Activity of Nilotinib against Wild-Type and Mutant BCR-ABL Kinase

The efficacy of Nilotinib against various imatinib-resistant mutations in the BCR-ABL kinase domain has been extensively studied. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| BCR-ABL Mutant | IC50 (nM) - Cellular Proliferation Assay | IC50 (nM) - Bcr-Abl Autophosphorylation Assay |

| Wild-Type | <30 | 20-60 |

| M244V | ~70 | - |

| G250E | ~70 | - |

| Q252H | ~70 | - |

| Y253F | ~200 | - |

| Y253H | ~450 | - |

| E255K | ~200 | - |

| E255V | ~450 | - |

| F311L | ~70 | - |

| T315I | >2000 | >10,000 |

| F317L | ~70 | - |

| M351T | ~70 | - |

| F359V | ~200 | - |

| L387M | ~70 | - |

| H396P | ~70 | - |

| H396R | ~70 | - |

| Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. Data compiled from multiple sources.[3][4][5] |

Other Potential Therapeutic Targets

While highly selective for BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, which may contribute to its therapeutic effects and potential side effects.

Table 2: Inhibitory Activity of Nilotinib against Other Kinases

| Kinase Target | IC50 (nM) |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 69 |

| c-KIT | 210 |

| Colony-Stimulating Factor 1 Receptor (CSF-1R) | 125-250 |

| Discoidin Domain Receptor 1 (DDR1) | 3.7 |

| Data sourced from the FDA label for Nilotinib.[1] |

Signaling Pathways

Nilotinib's therapeutic efficacy stems from its ability to block the downstream signaling cascades initiated by the BCR-ABL oncoprotein. By inhibiting BCR-ABL, Nilotinib effectively halts the pro-proliferative and anti-apoptotic signals that drive CML.

Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay determines the concentration of Nilotinib required to inhibit 50% of the Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Nilotinib stock solution (in DMSO)

-

ATP (radiolabeled or with a detectable tag)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)

-

96- or 384-well plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Nilotinib in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup: In a microplate, add the recombinant Bcr-Abl enzyme and the Nilotinib dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Detection: Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the Nilotinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

MTT Cell Viability Assay

This colorimetric assay measures the effect of Nilotinib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Nilotinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or enter logarithmic growth phase.

-

Compound Treatment: Treat the cells with a range of concentrations of Nilotinib. Include a vehicle control (DMSO-treated cells). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[7]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Nilotinib concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression.[8]

Experimental and Drug Discovery Workflow

The discovery and validation of a tyrosine kinase inhibitor like Nilotinib follows a structured workflow, from initial screening to preclinical and clinical evaluation.

References

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a crucial intermediate in the synthesis of several pharmacologically significant molecules, most notably Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers[1][2][3]. The synthesis of this compound with high purity and yield is therefore of considerable interest. This document provides a detailed protocol for the synthesis of this compound, outlining the necessary reagents, equipment, and procedural steps. The described method is based on the condensation of a substituted guanidine with an enaminone, a common and effective strategy for the formation of substituted pyrimidine rings[1][2].

The compound has the following chemical properties:

-

Melting Point: 188-193°C[2]

Overall Reaction Scheme

The synthesis of this compound can be achieved in a two-step process starting from commercially available precursors. The first step involves the formation of 1-(2-methyl-5-nitrophenyl)guanidine from 2-amino-4-nitrotoluene. The second step is the condensation of this guanidine derivative with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one to yield the final product.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)guanidine 2-amino-4-nitrotoluene is reacted with a cyanamide solution in the presence of an acid to form the corresponding guanidine salt.

Step 2: Synthesis of this compound The prepared 1-(2-methyl-5-nitrophenyl)guanidine is then condensed with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one in a suitable solvent under heating.

Experimental Protocols